Flucarbazone

描述

Flucarbazone, commonly used as its sodium salt form, is a selective post-emergence herbicide. It is highly soluble in water and semi-volatile, posing a high risk of leaching to groundwater. This compound is non-persistent in soils but may be very persistent in aquatic systems. It is primarily used for controlling grass weeds and some broad-leaved weeds in cereal crops such as spring wheat, durum wheat, and winter wheat .

准备方法

Flucarbazone-sodium is synthesized through a series of chemical reactions involving the formation of a triazolone ring and subsequent sulfonylationThe final product is obtained as a sodium salt .

Industrial production methods focus on optimizing the yield and purity of this compound-sodium. Techniques such as high-performance liquid chromatography (HPLC) are used to analyze and purify the compound .

化学反应分析

Metabolic Transformation Pathways in Mammalian Systems

Flucarbazone-sodium undergoes limited metabolism in mammals, with >85% excreted unchanged . The primary reactions include:

-

Hydrolysis : Cleavage of the urea bond produces sulfonamide (4,5-dihydro-3-methoxy-5-oxo-N-[[2-(trifluoromethoxy)phenyl]sulfonyl]-1H-1,2,4-triazole-1-carboxamide) and sulfonic acid derivatives .

-

Oxidation : Minor pathways generate hydroxylated metabolites like hydroxysulfonamide .

-

Conjugation : Sulfonamide derivatives form glucuronides (sulfonamide-N-glucuronide) and acetylated products (N-acetylsulfonamide) .

Table 1: Key Metabolites in Rat Studies

Environmental Degradation Mechanisms

In aerobic soils (pH 5-9), this compound-sodium degrades via:

-

Hydrolytic cleavage : Half-life (t₁/₂) = 64-76 days, forming sulfonamide and N,O-dimethyltriazolinone (NODT) .

-

Microbial metabolism : NODT rapidly hydrolyzes to N-methyltriazolinone (NMT), which immobilizes in soil or converts to CO₂ .

Table 2: Soil Degradation Products

| Degradate | Persistence | Mobility in Soil |

|---|---|---|

| Sulfonamide | Resistant | Highly mobile |

| NODT | Transient | Mobile |

| NMT | Immobilized | Low mobility |

| Data from EPA environmental fate studies |

Enzymatic Resistance in Weeds

Avena fatua (wild oat) exhibits metabolic resistance via:

-

Cytochrome P450 (CYP92A6) : Upregulated 4.7-fold after treatment, enhancing herbicide detoxification .

-

Aldo/keto reductase family : Constitutively expressed 3.2× higher in resistant populations, facilitating NADPH-dependent reduction .

Table 3: Resistance Reversal with Inhibitors

| Inhibitor | GR₅₀ Reduction in R Population | Resistance Index (RI) |

|---|---|---|

| None | - | 5.9 |

| Malathion (P450) | 65% | 4.4 |

| NBD-Cl (GST) | 24% | 9.6 |

| Data from transcriptome analysis |

Stability and Reactivity Warnings

-

Incompatibility : Reacts violently with oxidizing agents, though specific reaction products remain uncharacterized .

Aquatic Photolysis

This compound-sodium remains stable under UV light (t₁/₂ >1 year at pH 5-9), with no significant photodegradation observed .

This multi-pathway reactivity profile explains this compound-sodium's selective herbicidal activity and environmental persistence. The dominance of unchanged parent compound excretion (86-93%) and soil-bound NMT residues minimizes ecological risks, while weed resistance mechanisms underscore the need for integrated management strategies .

科学研究应用

Herbicidal Applications

Flucarbazone is predominantly used as a herbicide in several crops, including wheat and barley. Its mode of action involves inhibiting the acetolactate synthase (ALS) enzyme, which is crucial for the synthesis of branched-chain amino acids in plants. This inhibition leads to plant death, making it effective against a range of broadleaf and grassy weeds.

Case Study: Resistance Mechanisms

Recent studies have highlighted the emergence of resistance to this compound in certain weed populations. For instance, a study on Avena fatua (wild oat) revealed that an ALS-resistant population exhibited a moderate level of resistance (5.9-fold) to this compound-sodium. The research identified metabolic resistance mechanisms involving increased expression of genes related to cytochrome P450 enzymes and glutathione S-transferases (GSTs), which enhance the degradation of the herbicide .

| Population | GR50 (g ai ha−1) | Resistance Index |

|---|---|---|

| Sensitive (S) | 8.18 ± 1.40 | 1 |

| Resistant (R) | 47.91 ± 7.31 | 5.9 |

This table summarizes the dose-response results from the study, indicating significant differences in sensitivity between resistant and sensitive populations .

Environmental Impact Studies

This compound's environmental impact has been assessed through various studies focusing on its sorption and desorption characteristics in soil. Understanding these properties is essential for predicting its behavior and potential leaching into groundwater.

Sorption-Desorption Characteristics

Research indicates that this compound exhibits varying sorption coefficients depending on soil type, which affects its mobility and persistence in the environment. For example, higher organic matter content in soil tends to increase sorption, thereby reducing the likelihood of leaching into groundwater .

Regulatory Assessments

The U.S. Environmental Protection Agency (EPA) has conducted human health risk assessments for this compound, examining its toxicity and exposure levels in agricultural settings. Findings suggest that while this compound is effective as a herbicide, there are considerations regarding its impact on non-target species and potential human exposure through food residues .

Crop Tolerance Studies

This compound's selectivity towards certain crops has been evaluated to ensure safety during application. A notable study assessed niger (Guizotia abyssinica) tolerance to this compound, revealing that injury levels remained below 22% across various application rates and timings . This indicates that this compound can be safely applied in niger cultivation without significant crop damage.

作用机制

Flucarbazone exerts its herbicidal effects by inhibiting the enzyme acetolactate synthase (ALS), which is crucial for the synthesis of branched-chain amino acids like leucine, isoleucine, and valine. This inhibition disrupts protein synthesis, leading to the death of susceptible plants. The compound is absorbed through roots and foliage and translocated within the plant .

相似化合物的比较

Flucarbazone is compared with other sulfonylurea herbicides such as mesosulfuron-methyl, clodinafop-propargyl, and clodinafop. While all these compounds inhibit acetolactate synthase, this compound is unique in its specific molecular structure and its high solubility in water, which affects its environmental behavior and persistence .

Similar Compounds

- Mesosulfuron-methyl

- Clodinafop-propargyl

- Clodinafop

This compound’s unique properties, such as its high solubility and specific molecular interactions, make it a valuable herbicide in agricultural practices .

生物活性

Flucarbazone, specifically its sodium salt form, this compound-sodium, is a herbicide belonging to the sulfonylurea class. It primarily functions as an acetolactate synthase (ALS) inhibitor, disrupting the biosynthesis of essential amino acids in plants. This article explores the biological activity of this compound, including its mechanisms of action, toxicological profile, resistance development in target species, and implications for agricultural use.

This compound inhibits the enzyme acetolactate synthase (ALS), which is crucial for the synthesis of branched-chain amino acids (valine, leucine, and isoleucine) in plants and some microorganisms. By blocking this pathway, this compound effectively halts growth and leads to plant death. The herbicide's effectiveness is influenced by environmental factors such as soil type and moisture levels.

Acute and Chronic Toxicity

This compound-sodium has undergone extensive toxicological evaluation. Key findings include:

- Acute Toxicity : In studies with rats, this compound showed no significant acute toxicity with a NOAEL (No Observed Adverse Effect Level) greater than 1,000 mg/kg/day for various endpoints including neurotoxicity and immunotoxicity .

- Chronic Toxicity : Long-term exposure studies indicated that this compound is not likely to be carcinogenic to humans. The primary route of excretion was fecal (64-78%), with rapid elimination of over 90% within 24 hours .

Absorption, Distribution, Metabolism, and Excretion (ADME)

This compound is quickly absorbed after oral administration, reaching peak plasma concentrations within 30 minutes. The majority of the administered dose remains unchanged in urine and feces, indicating low systemic absorption and metabolism .

Resistance Development

Resistance to this compound has been documented in several weed populations. A study on Japanese brome (Bromus japonicus) revealed that certain populations exhibited resistance levels ranging from 2.2 to 56.4-fold compared to susceptible populations due to mutations in the ALS enzyme (P197S and D376E) that decrease sensitivity to this compound .

Case Study: Wild Oats Resistance

In a study conducted in the Western Cape region of South Africa, wild oats (Avena spp.) displayed resistance to this compound-sodium. Even at eight times the recommended application rate, control was ineffective against a resistant biotype. Genetic analysis confirmed mutations associated with resistance .

Environmental Impact

This compound has shown high bioactivity at low concentrations, raising concerns about potential carryover effects in subsequent crops. Research indicates varying dissipation rates depending on soil types, which can influence its residual activity and potential crop injury .

Data Summary

| Parameter | Value |

|---|---|

| NOAEL (Acute Toxicity) | > 1,000 mg/kg/day |

| Primary Excretion Route | Feces (64-78%) |

| Peak Plasma Concentration | 30 minutes post-administration |

| Resistance Level (Bromus japonicus) | 2.2 to 56.4-fold resistance |

| Major Metabolite | Unchanged parent compound (90-95%) |

属性

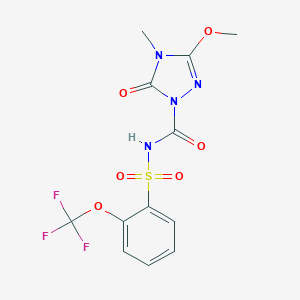

IUPAC Name |

3-methoxy-4-methyl-5-oxo-N-[2-(trifluoromethoxy)phenyl]sulfonyl-1,2,4-triazole-1-carboxamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H11F3N4O6S/c1-18-10(24-2)16-19(11(18)21)9(20)17-26(22,23)8-6-4-3-5-7(8)25-12(13,14)15/h3-6H,1-2H3,(H,17,20) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GINFBXXYGUODAT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C(=NN(C1=O)C(=O)NS(=O)(=O)C2=CC=CC=C2OC(F)(F)F)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H11F3N4O6S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID0043979 | |

| Record name | Flucarbazone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID0043979 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

396.30 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

145026-88-6 | |

| Record name | Flucarbazone | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=145026-88-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Flucarbazone [ISO:BSI] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0145026886 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1H-1,2,4-Triazole-1-carboxamide, 4,5-dihydro-3-methoxy-4-methyl-5-oxo-N-[[2-(trifluoromethoxy)phenyl]sulfonyl]- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Flucarbazone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID0043979 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | FLUCARBAZONE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/2GWW96W33R | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。